molecular formula C11H15N5O3 B586027 Lobucavir-d4 CAS No. 1346597-42-9

Lobucavir-d4

Cat. No.: B586027
CAS No.: 1346597-42-9
M. Wt: 269.297
InChI Key: GWFOVSGRNGAGDL-IXZZSPIXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lobucavir-d4 (CAS: 1346597-42-9) is a deuterated analog of Lobucavir, a nucleoside antiviral compound. Deuterated compounds, such as this compound, are chemically modified by replacing hydrogen atoms with deuterium, a stable hydrogen isotope. Lobucavir itself is a guanosine analog that inhibits viral DNA polymerase, originally studied for its activity against herpesviruses and hepatitis B virus (HBV).

Properties

CAS No.

1346597-42-9

Molecular Formula

C11H15N5O3

Molecular Weight

269.297

IUPAC Name

2-amino-9-[(1R,2S)-2,3-bis[dideuterio(hydroxy)methyl]cyclobutyl]-3H-purin-6-one

InChI

InChI=1S/C11H15N5O3/c12-11-14-9-8(10(19)15-11)13-4-16(9)7-1-5(2-17)6(7)3-18/h4-7,17-18H,1-3H2,(H3,12,14,15,19)/t5?,6-,7+/m0/s1/i2D2,3D2

InChI Key

GWFOVSGRNGAGDL-IXZZSPIXSA-N

SMILES

C1C(C(C1N2C=NC3=C2NC(=NC3=O)N)CO)CO

Synonyms

2-Amino-9-[(1R,2R,3S)-2,3-Bis(hydroxymethyl-d2)cyclobutyl]-1,9-dihydro-6H-purin-6-one;  [1R-(1α,2β,3α)]-2-Amino-9-[2,3-bis(hydroxymethyl-d2)cyclobutyl]-1,9-dihydro_x000B_-6H-purin-6-one;  (+)-Cyclobut G-d4;  BMS 180194-d4;  SQ 34514-d4; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Lobucavir-d4 belongs to the nucleoside analog class, sharing structural similarities with compounds like Acyclovir , Ganciclovir , and Entecavir . However, its deuterated structure distinguishes it in terms of pharmacokinetics:

Compound CAS Number Deuterated? Primary Use Half-Life (Human) Key Metabolic Advantage
This compound 1346597-42-9 Yes Research (Antiviral studies) Not reported Enhanced metabolic stability
Acyclovir 59277-89-3 No HSV/VZV infections 2–3 hours Rapid phosphorylation in infected cells
Entecavir 142217-69-4 No Hepatitis B 128–149 hours High potency against HBV
Ganciclovir 82410-32-0 No CMV infections 2.5–4 hours Broad-spectrum anti-herpes activity

Mechanism of Action and Efficacy

This compound, like its parent compound, inhibits viral DNA polymerase by competing with natural nucleosides. However, comparative efficacy data against similar antivirals are sparse. For example:

  • Entecavir achieves >90% HBV DNA suppression in clinical trials, whereas Lobucavir’s development was halted due to carcinogenicity concerns in preclinical models .

Clinical and Preclinical Limitations

  • This compound: No published clinical trials or outcome data are available, as it is primarily used in research settings .
  • Remdesivir : A broad-spectrum antiviral with proven efficacy against SARS-CoV-2, highlights the importance of prodrug design and metabolic optimization—principles relevant to deuterated compounds like this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.